3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is a chemical compound with the molecular formula C12H10N2OS . It has a molecular weight of 231.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2OS/c15-8-10-11 (9-4-2-1-3-5-9)14-7-6-13-12 (14)16-10/h1-5,8H,6-7H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Structural Studies :
- The compound and its derivatives are explored for their synthesis routes and structural properties. For example, Brindley, Gillon, and Meakins (1986) investigated the synthesis of pyrrolo[2,1-b]thiazoles, revealing insights into the rotational isomerism of related carbaldehydes, which can be crucial for understanding their chemical behavior (Brindley, Gillon, & Meakins, 1986).
- Another study by Prakash, Rani, and Goyal (1992) presented a novel synthesis method for 3-substituted-5,6-dihydroimidazo[2,1-b]thiazoles using hypervalent iodine, showcasing an innovative approach to synthesizing these compounds (Prakash, Rani, & Goyal, 1992).
Potential Medicinal Applications :
- Some studies have evaluated the potential medicinal applications of these compounds. For instance, Lantos et al. (1984) explored the anti-inflammatory activity of dihydroimidazo[2,1-b]thiazoles, indicating their significance in medicinal chemistry (Lantos et al., 1984).
- In the realm of cancer research, Potikha and Brovarets (2020) investigated imidazo[2,1-b][1,3]thiazoles as potential anticancer agents, highlighting their moderate efficacy against kidney cancer cells (Potikha & Brovarets, 2020).
Chemical Property Exploration :
- O'Daly, Hopkinson, Meakins, and Raybould (1991) conducted a study on the electrophilic substitution of imidazo[2,1-b]thiazoles, providing valuable information on their chemical reactivity and interactions (O'Daly, Hopkinson, Meakins, & Raybould, 1991).
- Additionally, Varma, Kumar, and Liesen (1998) described the synthesis of 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles using microwave irradiation, showcasing a modern technique for the synthesis of these compounds (Varma, Kumar, & Liesen, 1998).
Mechanism of Action
Target of Action
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the imidazo[2,1-b][1,3]thiazole system is assembled based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Compounds in the imidazo[2,1-b][1,3]thiazole class are known to interact with various biochemical pathways, depending on their specific structure and targets .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that it may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it modulates gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor reduction . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is critical for its therapeutic efficacy. Understanding these transport mechanisms can aid in the development of targeted delivery systems for this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its therapeutic potential.
Properties
IUPAC Name |
3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)14-7-6-13-12(14)16-10/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPZTWMVOIOGLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.